2-[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione
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Description
2-[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C18H12N4O2S2 and its molecular weight is 380.44. The purity is usually 95%.
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Biological Activity
The compound 2-[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione is a novel heterocyclic compound that has garnered interest due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis methods, in vitro studies, and case studies highlighting its therapeutic potential.
Synthesis
The synthesis of this compound generally involves multi-step reactions starting from readily available precursors. The key steps include the formation of the triazole and benzothiazole rings followed by the introduction of the isoindole moiety.
General Synthetic Route
- Formation of Benzothiazole : This is typically achieved through the condensation of thiourea with ortho-haloanilines.
- Triazole Formation : The triazole ring is formed via cyclization reactions involving azides and alkyne precursors.
- Isoindole Derivation : The isoindole structure can be synthesized through cyclization reactions involving phthalic anhydride derivatives.
Biological Activity
The biological activity of this compound has been evaluated through various in vitro assays targeting different biological pathways.
Antiviral Activity
Recent studies have shown that derivatives of benzothiazole and triazole exhibit significant antiviral properties. For instance, compounds similar to the target compound have shown activity against dengue virus proteases, indicating potential for further development as antiviral agents .
Anticancer Properties
In vitro studies have demonstrated that compounds containing the triazolo-benzothiazole framework possess cytotoxic effects against various cancer cell lines. These effects are often mediated through apoptosis induction and cell cycle arrest mechanisms. The compound's ability to activate caspases has been noted as a critical factor in its anticancer activity .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research indicates that related compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, which may be attributed to their ability to disrupt bacterial cell membranes .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical and preclinical settings:
- Dengue Virus Study : A study involving N-substituted benzothiazoles demonstrated significant inhibition of dengue virus replication in vitro, suggesting that modifications to the benzothiazole moiety can enhance antiviral efficacy .
- Cancer Cell Line Testing : In a study assessing various derivatives against breast cancer cell lines, compounds with similar structures to our target showed IC50 values in the micromolar range, indicating promising anticancer potential .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O2S2/c23-15-11-5-1-2-6-12(11)16(24)21(15)9-10-25-17-19-20-18-22(17)13-7-3-4-8-14(13)26-18/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDVAGNJIARHLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC3=NN=C4N3C5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.